5-bromo-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]pyridine-3-carboxamide
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Overview
Description
5-bromo-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]pyridine-3-carboxamide is a complex organic compound that features a bromine atom, an oxazolidinone ring, and a nicotinamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]pyridine-3-carboxamide typically involves multiple steps:
Formation of the Oxazolidinone Ring: This can be achieved by reacting an appropriate amino acid derivative with a carbonyl compound under acidic or basic conditions.
Coupling with Nicotinamide: The final step involves coupling the brominated oxazolidinone with nicotinamide using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring or the oxazolidinone moiety.
Reduction: Reduction reactions can target the carbonyl groups in the oxazolidinone ring.
Substitution: The bromine atom can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.
Major Products
Oxidation: Products may include quinones or carboxylic acids.
Reduction: Alcohols or amines can be formed.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Organic Synthesis: The compound can be used as an intermediate in the synthesis of more complex molecules.
Catalysis: It may serve as a ligand in catalytic reactions.
Biology
Enzyme Inhibition: Potential use as an inhibitor for specific enzymes due to its structural features.
Drug Development: Exploration as a lead compound for developing new pharmaceuticals.
Medicine
Anticancer Research: Investigated for its potential anticancer properties.
Antimicrobial Agents: Studied for its ability to act against various microbial strains.
Industry
Material Science: Utilized in the development of new materials with specific properties.
Agriculture: Potential use as a pesticide or herbicide.
Mechanism of Action
The compound exerts its effects through various mechanisms:
Enzyme Inhibition: It may bind to the active site of enzymes, preventing substrate binding and subsequent reactions.
Receptor Interaction: It can interact with specific receptors, modulating their activity.
Pathway Modulation: The compound may influence cellular pathways, leading to altered cellular functions.
Comparison with Similar Compounds
Similar Compounds
- 5-bromo-N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)acetamide
- 5-bromo-N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)benzamide
Uniqueness
- Structural Features : The presence of both the bromine atom and the oxazolidinone ring in conjunction with the nicotinamide moiety makes it unique.
- Reactivity : Its ability to undergo a variety of chemical reactions provides versatility in synthesis and applications.
- Biological Activity : The compound’s potential in medicinal chemistry sets it apart from other similar compounds.
Properties
IUPAC Name |
5-bromo-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrN3O4/c18-13-6-12(7-19-8-13)16(23)20-14(11-4-2-1-3-5-11)9-21-15(22)10-25-17(21)24/h1-8,14H,9-10H2,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMWPDEOQRQIJFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=O)O1)CC(C2=CC=CC=C2)NC(=O)C3=CC(=CN=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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